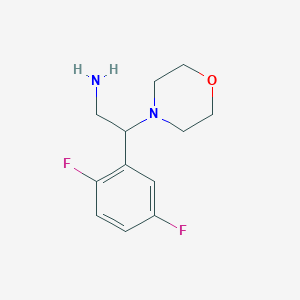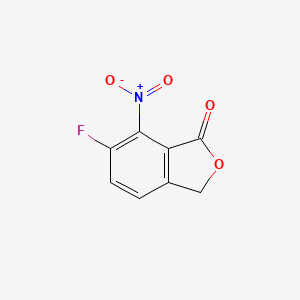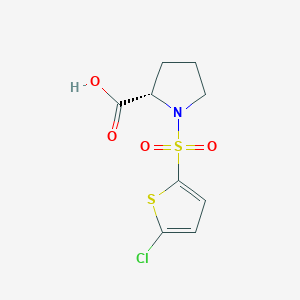
CID 162368069
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 162368069” is a chemical entity registered in the PubChem database
Analyse Chemischer Reaktionen
CID 162368069 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include deoxofluorination reagents like bis(2-methoxyethyl)aminosulfur trifluoride, which is known for its versatility in converting alcohols, aldehydes, and carboxylic acids into fluorinated derivatives . The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used.
Wissenschaftliche Forschungsanwendungen
CID 162368069 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex fluorinated compounds and nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals . In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic effects and mechanisms of action. Additionally, this compound may have industrial applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of CID 162368069 involves its interaction with specific molecular targets and pathways. For instance, similar compounds like tranexamic acid exert their effects by competitively inhibiting the activation of plasminogen, thereby reducing fibrinolysis . The exact molecular targets and pathways for this compound would require further experimental validation to determine its specific effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
CID 162368069 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with fluorinated derivatives and nitrogen-containing heterocycles. For example, bis(2-methoxyethyl)aminosulfur trifluoride is a related compound known for its enhanced thermal stability and effectiveness in organic synthesis
Eigenschaften
Molekularformel |
C28H41Li3N7O18P3S- |
|---|---|
Molekulargewicht |
909.6 g/mol |
InChI |
InChI=1S/C21H36N7O16P3S.C7H6O2.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;8-7(9)6-4-2-1-3-5-6;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);1-5H,(H,8,9);;;/p-1/t11-,14-,15-,16?,20-;;;;/m1..../s1 |
InChI-Schlüssel |
FCKQHPPESSDSRE-ZUXPJZQASA-M |
Isomerische SMILES |
[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.C1=CC=C(C=C1)C(=O)[O-] |
Kanonische SMILES |
[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.C1=CC=C(C=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B11816768.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid](/img/structure/B11816769.png)



![Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B11816783.png)




![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)



